REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.Cl.[CH3:11][NH:12][O:13][CH3:14].Cl.CN(C)CCCN=C=NCC.OC1C2N=NNC=2C=CC=1.C(N(CC)CC)C>ClCCl.O>[CH3:14][O:13][N:12]([CH3:11])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9] |f:1.2,3.4|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C(=O)O
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
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Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
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OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
13 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 9-17° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (30 mL×3)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (an example of a standard aqueous/EtOAc procedure),
|
Type
|
CUSTOM
|
Details
|
then purified by silica gel column chromatography (PE:EtOAc=5:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1C=NN(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |